9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione
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Overview
Description
9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione is a corticosteroid hormone.
Scientific Research Applications
Derivative Synthesis and Microbial Transformations
- Pregnene Derivatives from Plant Sources : Research identified pregnene derivatives, including 14beta-15alpha-dihydroxy-delta4pregnene-3,20 dione, from Solenostemma argel leaves, indicating potential applications in natural product chemistry and pharmacology (Hassan et al., 2001).
- Microbial Biotransformation : A study demonstrated the transformation of related pregnene compounds using microorganisms, suggesting potential for biotechnological synthesis and modification of steroidal compounds (Liu et al., 2007).
Pharmacological Evaluations
- Anti-inflammatory Applications : Research focused on methyl 9alpha-fluoro-11beta,17alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16alpha-carboxylate, a derivative, revealing its potent anti-inflammatory properties without significant systemic adverse effects (Park et al., 2006).
Biological Activity and Metabolism Studies
- 5α-Reductase Inhibition : Studies on new progesterone esters, related to the structure of 9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione, indicated their potential as 5α-reductase inhibitors, a key enzyme in steroid metabolism (Cabeza et al., 2001).
Steroid Metabolites in Cancer Research
- Breast Cancer Cell Studies : Research on progesterone metabolites, related to this compound, demonstrated their role in breast cancer cell proliferation and provided insights into potential therapeutic targets (Wiebe et al., 2000).
Steroidal Biotransformations
- Biotransformation by Fungi : A study investigating the biotransformation of steroid compounds, including pregnenolones, by the Chaetomium sp. fungus highlighted the potential for selective hydroxylation, an important process in steroidal drug synthesis (Janeczko et al., 2009).
Properties
CAS No. |
339-02-6 |
---|---|
Molecular Formula |
C21H29FO3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17S)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO3/c1-12(23)15-6-7-16-17-5-4-13-10-14(24)8-9-20(13,3)21(17,22)18(25)11-19(15,16)2/h10,15-18,25H,4-9,11H2,1-3H3/t15-,16+,17+,18+,19-,20+,21+/m1/s1 |
InChI Key |
JSGVCWDJNUVILL-VTZQMFNYSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C |
SMILES |
CC(=O)C1CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C |
339-02-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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